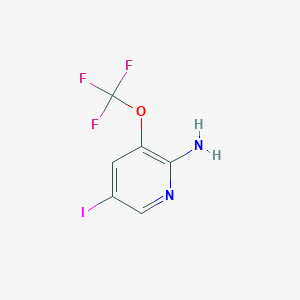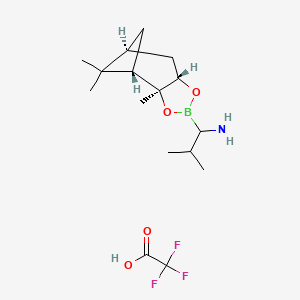
(R)-BoroVal-(+)-Pinanediol trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-BoroVal-(+)-Pinanediol trifluoroacetate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a boron atom, a valine derivative, and a pinanediol moiety, all stabilized by trifluoroacetate. Its unique configuration makes it a valuable reagent in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroVal-(+)-Pinanediol trifluoroacetate typically involves the reaction of ®-valine with boronic acid derivatives, followed by the introduction of the pinanediol moiety. The final step involves the addition of trifluoroacetic acid to stabilize the compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the oxidation of the boron atom.
Industrial Production Methods
Industrial production of ®-BoroVal-(+)-Pinanediol trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
®-BoroVal-(+)-Pinanediol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and borohydrides, which are valuable intermediates in organic synthesis and medicinal chemistry.
Scientific Research Applications
®-BoroVal-(+)-Pinanediol trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-BoroVal-(+)-Pinanediol trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- ®-BoroLeu-(+)-Pinanediol trifluoroacetate
- ®-BoroIle-(+)-Pinanediol trifluoroacetate
- ®-BoroPhe-(+)-Pinanediol trifluoroacetate
Uniqueness
®-BoroVal-(+)-Pinanediol trifluoroacetate is unique due to its specific combination of a valine derivative and a pinanediol moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic and research applications.
Properties
Molecular Formula |
C16H27BF3NO4 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-methyl-1-[(1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11-,12?,14-;/m0./s1 |
InChI Key |
XKUUSJUJEXEJLQ-WGPOGTECSA-N |
Isomeric SMILES |
B1(O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



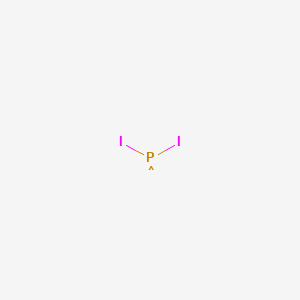
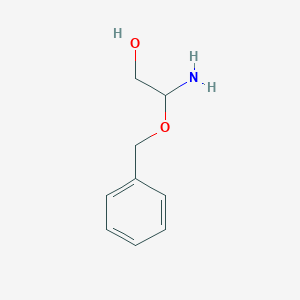
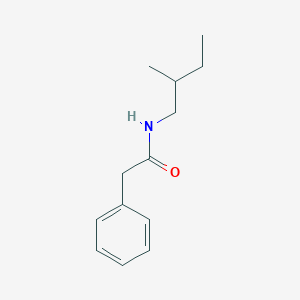
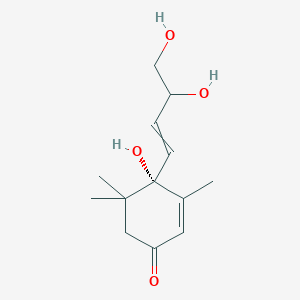
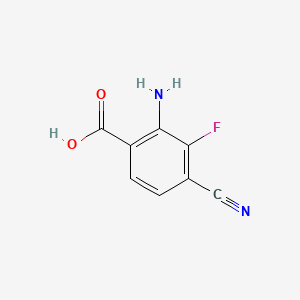
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)

![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
![(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14792864.png)
![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
